1-Chloro-4-fluorobenzene

Catalog No.
S748846
CAS No.
352-33-0
M.F
C6H4ClF
M. Wt
130.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-fluorobenzene

CAS Number

352-33-0

Product Name

1-Chloro-4-fluorobenzene

IUPAC Name

1-chloro-4-fluorobenzene

Molecular Formula

C6H4ClF

Molecular Weight

130.55 g/mol

InChI

InChI=1S/C6H4ClF/c7-5-1-3-6(8)4-2-5/h1-4H

InChI Key

RJCGZNCCVKIBHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1F)Cl

Canonical SMILES

C1=CC(=CC=C1F)Cl

The exact mass of the compound 1-Chloro-4-fluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10272. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Chloro-4-fluorobenzene (CAS 352-33-0) is a highly versatile para-halogenated aromatic building block widely procured for pharmaceutical, agrochemical, and advanced materials synthesis. Its core commercial value lies in the distinct electronic and steric profiles of its two different halogen atoms, which enable highly chemoselective transformations. Unlike symmetrically halogenated benzenes, it offers a highly electrophilic C-F bond primed for Nucleophilic Aromatic Substitution (SNAr) and a heavier C-Cl bond that can be reserved for subsequent transition-metal-catalyzed cross-coupling [1]. This orthogonal reactivity profile reduces the need for protecting groups, streamlining multi-step industrial syntheses and lowering overall process mass intensity for complex active pharmaceutical ingredients (APIs).

Substituting 1-chloro-4-fluorobenzene with cheaper symmetric analogs like 1,4-dichlorobenzene or highly reactive analogs like 1-bromo-4-fluorobenzene fundamentally disrupts synthetic workflows. 1,4-Dichlorobenzene lacks the highly electronegative fluorine atom required to sufficiently polarize the ring for mild SNAr, forcing the use of harsh conditions that degrade sensitive functional groups [1]. Conversely, 1-bromo-4-fluorobenzene possesses a C-Br bond that is overly reactive in palladium- and nickel-catalyzed couplings, making it nearly impossible to selectively react another site on the molecule without prematurely cleaving the bromo-substituent [2]. Procurement of the exact chloro-fluoro derivative is therefore mandatory for processes relying on sequential, site-selective functionalization.

Palladium-Catalyzed Cross-Coupling Inertness for Orthogonal Stability

In supported Pd-nanoparticle catalyzed Suzuki-Miyaura couplings with 4-fluorophenylboronic acid at 110 °C, 1-bromo-4-fluorobenzene acts as a highly reactive electrophile, achieving near complete conversion within 3 hours (TOF ~67 h⁻¹). In stark contrast, 1-chloro-4-fluorobenzene exhibits extreme stability under identical conditions, yielding only ~12% halide conversion even after 48 hours [1].

Evidence DimensionHalide conversion in Pd-catalyzed Suzuki coupling
Target Compound Data~12% conversion after 48 hours
Comparator Or Baseline1-Bromo-4-fluorobenzene (Near 100% conversion in 3 hours)
Quantified Difference>8-fold lower conversion over a 16-fold longer timeframe
ConditionsPd-nanoparticle catalyst (G-COOH-Pd-10), 110 °C

This intentional inertness allows chemists to utilize the target compound as a stable scaffold where other functional groups can be coupled first, reserving the C-Cl bond for later-stage activation.

Kinetic Rate Differentiation in Nickel-Catalyzed Cross-Electrophile Coupling

The selection between chloro- and bromo-fluoroarenes is critical in cross-electrophile coupling (XEC) to prevent unwanted homocoupling. Kinetic studies of bipyridine-ligated Ni(I) complexes reveal that switching the electrophile from 1-chloro-4-fluorobenzene to 1-bromo-4-fluorobenzene results in a greater than 100-fold increase in the activation rate [1]. When rate-matched with primary alkyl bromides, 1-chloro-4-fluorobenzene successfully yields the desired C(sp2)–C(sp3) cross-coupled product, whereas the bromo-analog leads predominantly to undesired C(sp2)–C(sp2) homocoupling.

Evidence DimensionNi(I) oxidative addition activation rate
Target Compound DataBaseline activation rate allowing C(sp2)-C(sp3) cross-selectivity
Comparator Or Baseline1-Bromo-4-fluorobenzene (>100-fold increase in activation rate)
Quantified Difference>100x slower activation, preventing homocoupling
ConditionsBipyridine-ligated Ni(I) complex in THF

Procuring the chloro-variant is strictly required for controlling chemoselectivity in modern XEC reactions, directly preventing yield-destroying homocoupling side reactions.

Chemoselective C-F Cleavage via Nucleophilic Aromatic Substitution (SNAr)

The highly electronegative fluorine atom in 1-chloro-4-fluorobenzene activates the para-position for SNAr while leaving the C-Cl bond intact. In cation-radical accelerated SNAr (CRA-SNAr) using methanol as a nucleophile, 1-chloro-4-fluorobenzene selectively yields 1-chloro-4-methoxybenzene (62% yield), exclusively displacing the fluorine [1]. Symmetrical analogs like 1,4-dichlorobenzene lack this highly polarized C-F bond and are generally inert to mild SNAr, while 1,4-difluorobenzene would yield a fluorinated product rather than the often-desired chlorinated intermediate.

Evidence DimensionLeaving group selectivity in SNAr
Target Compound DataExclusive C-F displacement (leaves C-Cl intact, 62% yield of chloro-ether)
Comparator Or Baseline1,4-Dichlorobenzene (Inert under mild SNAr conditions)
Quantified DifferenceAbsolute chemoselectivity for C-F vs C-Cl cleavage
ConditionsCRA-SNAr with methanol, acridinium photoredox catalyst, ~40 °C

This allows industrial buyers to synthesize 4-chlorophenyl-substituted ethers and amines in a single step without the forcing conditions required for unactivated chloroarenes.

Precursor for 4-Chlorophenyl Ethers and Amines via SNAr

Directly downstream of its chemoselective C-F cleavage profile, 1-chloro-4-fluorobenzene is the optimal starting material for synthesizing pharmaceuticals and agrochemicals requiring a 4-chlorophenyl moiety. The highly activated C-F bond allows mild nucleophilic displacement by alcohols or amines, avoiding the harsh conditions required when attempting to functionalize 1,4-dichlorobenzene [1].

Orthogonal Scaffold for Multi-Step Cross-Coupling

Because its C-Cl bond is highly stable under standard Pd-catalyzed conditions compared to the C-Br bond in 1-bromo-4-fluorobenzene, this compound is procured as an orthogonal scaffold. It allows chemists to perform initial functionalizations at the fluorine position (or elsewhere on a derivative) and reserve the intact C-Cl bond for a late-stage Suzuki or Buchwald-Hartwig coupling [2].

Chemoselective Cross-Electrophile Coupling (XEC)

In the synthesis of complex alkyl-aryl architectures, 1-chloro-4-fluorobenzene is selected over its bromo-analog to prevent homocoupling. Its dampened activation rate with Ni(I) catalysts allows for precise kinetic rate-matching with primary alkyl halides, driving the reaction selectively toward the desired C(sp2)-C(sp3) cross-coupled product [3].

XLogP3

2.9

Boiling Point

130.0 °C

LogP

2.78 (LogP)

Melting Point

-26.8 °C

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (93.88%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (89.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (18.37%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (89.8%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

55256-17-2
352-33-0

Wikipedia

1-Chloro-4-fluorobenzene

General Manufacturing Information

Benzene, 1-chloro-4-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types